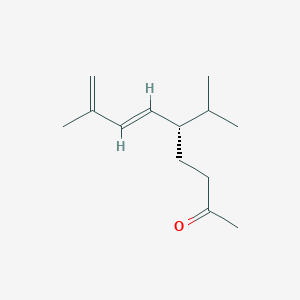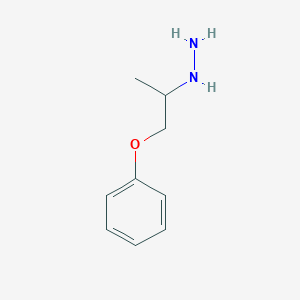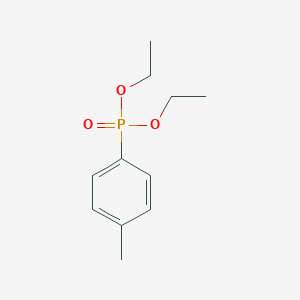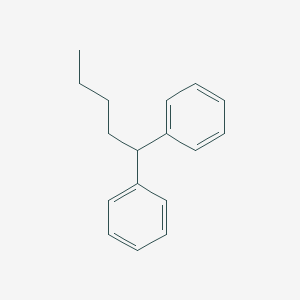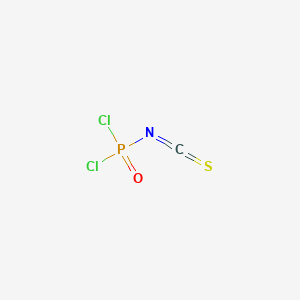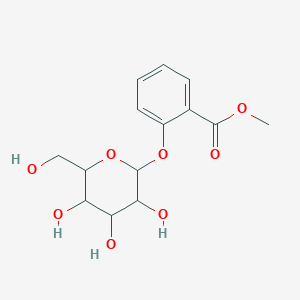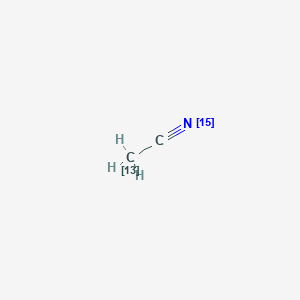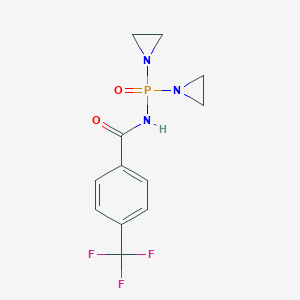
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide, commonly known as BzpT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BzpT belongs to the class of compounds known as DNA alkylating agents, which are known to cause damage to the DNA molecule and disrupt its normal functioning.
作用机制
BzpT exerts its anticancer effects by forming covalent bonds with the DNA molecule, leading to the formation of DNA adducts. These adducts cause structural changes in the DNA molecule, leading to the disruption of DNA replication and transcription. The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
BzpT has been found to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment. However, BzpT has been found to be toxic to normal cells as well, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.
实验室实验的优点和局限性
The advantages of using BzpT in lab experiments include its potential as a potent anticancer agent and its ability to enhance the efficacy of radiation therapy. However, the limitations of using BzpT in lab experiments include its toxicity to normal cells and the potential for drug resistance development.
未来方向
For research on BzpT include the development of more potent analogs with reduced toxicity to normal cells. Furthermore, the combination of BzpT with other anticancer agents may lead to enhanced efficacy and reduced toxicity. The identification of biomarkers for BzpT sensitivity may also lead to personalized cancer treatment strategies. Additionally, the potential use of BzpT in combination with immunotherapy may lead to improved outcomes in cancer treatment.
合成方法
The synthesis of BzpT involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The purity of the product is determined through various analytical techniques such as NMR and mass spectrometry.
科学研究应用
BzpT has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. BzpT has also been found to enhance the efficacy of radiation therapy in cancer treatment. Furthermore, BzpT has shown activity against drug-resistant cancer cells, making it a potential candidate for the treatment of refractory cancers.
属性
CAS 编号 |
1766-62-7 |
|---|---|
产品名称 |
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide |
分子式 |
C12H13F3N3O2P |
分子量 |
319.22 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
InChI 键 |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
规范 SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



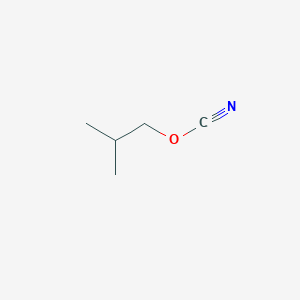
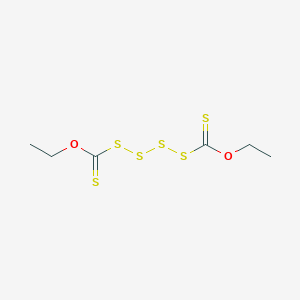
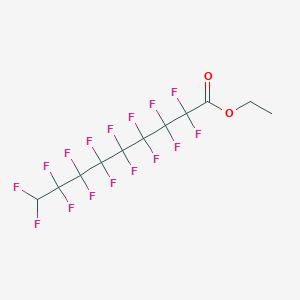
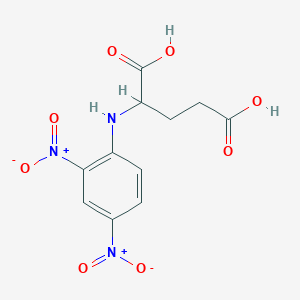
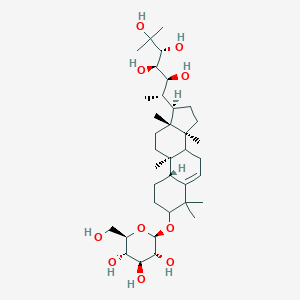
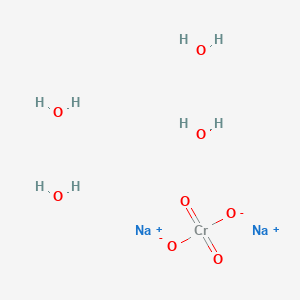
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
